![molecular formula C14H17NO3 B1530142 methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate CAS No. 1259393-27-5](/img/structure/B1530142.png)
methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Overview
Description
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as benzazepines, are used in the treatment of cardiovascular diseases .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biological Activity
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (MDMC) is a compound within the benzazepine class, characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
MDMC has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 1259393-27-5
- Purity : 97% .
The compound features a tetrahydro configuration with a carboxylate ester group and two methyl substituents at the 7 and 9 positions. Its structure is significant for its interactions with various biological targets.
Antitumor Potential
Research indicates that MDMC may exhibit antitumor properties. A study focused on related compounds within the benzazepine class suggests that they can act as inhibitors of PARP (Poly (ADP-ribose) polymerase), which is crucial in cancer therapy due to its role in DNA repair mechanisms. Specifically, compounds similar to MDMC have shown promising results in inducing apoptosis in cancer cells such as A549 (human lung carcinoma cells) with an IC50 value of approximately 1.95 µM .
The mechanism through which MDMC exerts its biological effects involves:
- PARP Inhibition : MDMC-like compounds inhibit PARP enzymes, leading to decreased poly(ADP-ribose) (PAR) synthesis, which is pivotal for cell survival under stress conditions.
- Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in a dose-dependent manner by increasing the ratio of cleaved caspase-3 to pro-caspase-3 .
- Molecular Docking Studies : These studies indicate that MDMC can effectively bind to the active sites of PARP enzymes, providing insights into its potential as a therapeutic agent .
Other Pharmacological Activities
MDMC has also been investigated for its potential as a Cholesteryl Ester Transfer Protein (CETP) inhibitor. CETP inhibitors are significant in managing lipid levels and reducing cardiovascular risk . The biological activities of MDMC may extend beyond oncological applications to cardiovascular health.
Synthesis of this compound
The synthesis of MDMC involves a multi-step process starting from 2,4-dimethylaniline. The key steps include:
- N-Alkylation : Reaction of 2,4-dimethylaniline with ethyl 4-bromobutyrate.
- Carbamoylation : Formation of carbamoyl derivatives.
- Hydrolysis : Conversion of esters to acids.
- Activation and Cyclization : Using thionyl chloride and Friedel-Crafts reaction conditions to form the final product .
This synthetic route yields high purity and efficiency.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Chlorine substitution | Potential antitumor effects |
1H-Benzo[b]azepin-5-one | Basic benzoazepine structure | Anticonvulsant properties |
2-Amino-benzodiazepines | Similar nitrogen-containing framework | Anxiolytic effects |
This table illustrates the diversity within the benzazepine class while highlighting MDMC's unique features that may confer distinct biological activities .
Scientific Research Applications
Medicinal Chemistry
Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been investigated for its potential therapeutic effects. Studies suggest that derivatives of this compound could exhibit activity against various diseases due to their ability to interact with biological targets.
Case Study : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of this compound and its analogues. The research highlighted its potential as a lead compound in developing new drugs targeting neurological disorders .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its synthesis involves multiple steps starting from readily available precursors, making it a valuable building block in organic chemistry.
Synthesis Overview :
- The synthesis involves N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate.
- Subsequent steps include carbamoylation and intramolecular cyclization .
This synthetic route showcases the compound's utility in generating various derivatives that can be tested for biological activity.
Material Science
Research indicates that compounds with similar structures to this compound can be used in the development of new materials with specific properties. This includes applications in polymers and nanomaterials where such compounds may enhance performance characteristics.
Properties
IUPAC Name |
methyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-7-10(2)13-11(8-9)12(16)5-4-6-15(13)14(17)18-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLULFIFHATTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate in this study?
A1: The research presents a novel, five-step synthesis of this compound starting from 2,4-dimethylaniline []. This method is significant due to its high yield and the readily available starting materials. The researchers successfully synthesized the target compound and its analogues, demonstrating the versatility of their approach for potential applications in medicinal chemistry or materials science.
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